molecular formula C8H10FN3O B2508886 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2201738-98-7

2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2508886
CAS No.: 2201738-98-7
M. Wt: 183.186
InChI Key: RGYJTQHIHBQVOY-UHFFFAOYSA-N
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Description

2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol is a chemical compound that features a cyclobutanol ring substituted with a 5-fluoropyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of 5-fluoropyrimidine derivatives with cyclobutanol under specific conditions. One common method involves the use of 2-chloro-5-fluoropyrimidine as a starting material, which reacts with cyclobutanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a cyclobutanone derivative, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The cyclobutanol ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol is unique due to its specific combination of a fluoropyrimidine moiety and a cyclobutanol ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[(5-fluoropyrimidin-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c9-5-3-10-8(11-4-5)12-6-1-2-7(6)13/h3-4,6-7,13H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYJTQHIHBQVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=C(C=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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